molecular formula C15H15N3O3S B2405169 (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one CAS No. 36937-42-5

(E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one

Cat. No.: B2405169
CAS No.: 36937-42-5
M. Wt: 317.36
InChI Key: CJRHUXADOURCCB-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a nitrobenzylidene moiety, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Nitrobenzylidene Moiety: The nitrobenzylidene group is introduced via a Knoevenagel condensation reaction between 3-nitrobenzaldehyde and the thiazole derivative.

    Attachment of the Piperidinyl Group: The final step involves the nucleophilic substitution reaction where piperidine is reacted with the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents would be carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Researchers explore its ability to modulate biological pathways and its efficacy in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in material science.

Mechanism of Action

The mechanism of action of (E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the thiazole ring can interact with enzymes or receptors. The piperidinyl group may enhance the compound’s binding affinity to specific targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(3-nitrobenzylidene)-2-(morpholin-4-yl)thiazol-4(5H)-one: Similar structure but with a morpholine ring instead of piperidine.

    (E)-5-(3-nitrobenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one: Contains a pyrrolidine ring instead of piperidine.

    (E)-5-(3-nitrobenzylidene)-2-(azepan-1-yl)thiazol-4(5H)-one: Features an azepane ring instead of piperidine.

Uniqueness

(E)-5-(3-nitrobenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one is unique due to the combination of its nitrobenzylidene moiety, thiazole ring, and piperidinyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5E)-5-[(3-nitrophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-14-13(10-11-5-4-6-12(9-11)18(20)21)22-15(16-14)17-7-2-1-3-8-17/h4-6,9-10H,1-3,7-8H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRHUXADOURCCB-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.